6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . It is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring, with chlorine and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine can be achieved through several methods. One common approach involves the reaction of 3-pyridazinamine, 6-chloro-4-methyl- with bromoacetone . The reaction typically occurs under basic conditions and involves heating to facilitate the formation of the desired product . Another method includes the use of chloroacetone as a starting material .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIMAKIVWDNARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-23-6 | |
Record name | 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.